LY2940094 tartrate

Beschreibung

Eigenschaften

IUPAC Name |

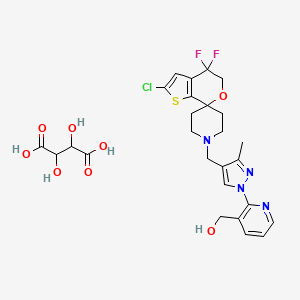

[2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClF2N4O2S.C4H6O6/c1-14-16(11-29(27-14)20-15(12-30)3-2-6-26-20)10-28-7-4-21(5-8-28)19-17(9-18(23)32-19)22(24,25)13-31-21;5-1(3(7)8)2(6)4(9)10/h2-3,6,9,11,30H,4-5,7-8,10,12-13H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKWYQOOVWQULQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1CN2CCC3(CC2)C4=C(C=C(S4)Cl)C(CO3)(F)F)C5=C(C=CC=N5)CO.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29ClF2N4O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

631.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of LY2940094 Tartrate

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: Potent and Selective NOP Receptor Antagonism

LY2940094 tartrate is a potent, selective, and orally bioavailable antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3] Its primary mechanism of action is the competitive blockade of this G protein-coupled receptor (GPCR), thereby inhibiting the physiological effects of its endogenous ligand, N/OFQ. This antagonism has been demonstrated to produce antidepressant- and anxiolytic-like effects in preclinical models and has been investigated for the treatment of major depressive disorder (MDD) and alcohol dependence in clinical trials.[4][5][6][7]

The high affinity and selectivity of LY2940094 for the NOP receptor are central to its pharmacological profile. It exhibits a greater than 4000-fold separation in affinity for the NOP receptor compared to the mu, kappa, or delta opioid receptors, minimizing off-target effects.[4]

NOP Receptor Signaling Cascade

The NOP receptor is predominantly coupled to the inhibitory Gαi/o subunit of the heterotrimeric G protein complex. The binding of the endogenous agonist N/OFQ to the NOP receptor initiates a cascade of intracellular signaling events. LY2940094, as a competitive antagonist, prevents the initiation of this cascade by occupying the ligand-binding site.

The agonist-induced signaling pathway that LY2940094 blocks includes:

-

Inhibition of Adenylyl Cyclase: Activation of the Gαi/o subunit leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

-

Modulation of Ion Channels: The signaling cascade also involves the modulation of ion channel activity, including the inhibition of voltage-gated calcium channels and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: NOP receptor activation can also lead to the phosphorylation and activation of downstream kinases, including the MAPK pathway, which is involved in regulating various cellular processes.

By blocking the NOP receptor, LY2940094 effectively prevents these downstream signaling events, thereby mitigating the physiological responses mediated by N/OFQ.

Quantitative Pharmacological Data

The potency and selectivity of LY2940094 have been quantified through various in vitro assays. A summary of the key pharmacological parameters is presented in the table below.

| Parameter | Value | Species/System | Reference |

| Ki (Binding Affinity) | 0.105 nM | Human NOP Receptor | [1][2][3] |

| Kb (Antagonist Potency) | 0.166 nM | Human NOP Receptor | [1][2][3] |

| Selectivity | >4000-fold vs. µ, κ, δ opioid receptors | Not Specified | [4] |

Key Experimental Protocols

The characterization of LY2940094's mechanism of action has been supported by a range of in vitro and in vivo experiments. Detailed methodologies for key assays are outlined below.

In Vitro Radioligand Binding Assay (for Ki Determination)

This assay is performed to determine the binding affinity of LY2940094 for the NOP receptor.

Experimental Workflow:

Methodology:

-

Membrane Preparation: Membranes are prepared from a cell line recombinantly expressing the human NOP receptor (e.g., Chinese Hamster Ovary (CHO) cells).

-

Incubation: The cell membranes are incubated with a specific radioligand for the NOP receptor (e.g., [³H]-Nociceptin) and varying concentrations of unlabeled LY2940094. The incubation is carried out in a suitable buffer at a defined temperature and for a specific duration to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed to determine the concentration of LY2940094 that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vitro Functional Assay (for Kb Determination)

Functional assays are conducted to determine the antagonist potency of LY2940094 by measuring its ability to inhibit the functional response induced by a NOP receptor agonist.

Methodology:

-

Cell Culture: CHO cells stably expressing the human NOP receptor are cultured under standard conditions.

-

Agonist Stimulation: The cells are pre-incubated with varying concentrations of LY2940094 before being stimulated with a known NOP receptor agonist (e.g., N/OFQ).

-

Functional Readout: The functional response, such as the inhibition of forskolin-stimulated cAMP accumulation, is measured.

-

Data Analysis: The concentration-response curves for the agonist in the presence of different concentrations of LY2940094 are plotted. The Schild regression analysis is then used to determine the Kb value, which represents the equilibrium dissociation constant of the antagonist.

In Vivo Mouse Forced-Swim Test (for Antidepressant-like Activity)

The forced-swim test is a widely used behavioral assay to screen for antidepressant-like activity in rodents.[4][5]

Methodology:

-

Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth that prevents the mouse from touching the bottom or escaping.

-

Procedure: Mice are individually placed in the water cylinder for a 6-minute session. The duration of immobility (floating with only minor movements to keep the head above water) during the last 4 minutes of the session is recorded.

-

Drug Administration: this compound is administered orally at various doses (e.g., 10, 30 mg/kg) typically 60 minutes before the test.[4]

-

Data Analysis: The immobility time of the drug-treated group is compared to that of a vehicle-treated control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.

In Vivo Microdialysis in the Nucleus Accumbens (for Dopamine (B1211576) Release)

This technique is used to measure the levels of extracellular neurotransmitters, such as dopamine, in specific brain regions of freely moving animals. It has been used to demonstrate that LY2940094 can block ethanol-stimulated dopamine release in the nucleus accumbens, a key brain region involved in reward and addiction.[6][7]

Experimental Workflow:

Methodology:

-

Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted, targeting the nucleus accumbens of the rat brain.

-

Recovery: The animal is allowed to recover from surgery.

-

Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid at a low flow rate.

-

Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of LY2940094 and a stimulant (e.g., ethanol).

-

Neurochemical Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Data Analysis: Changes in extracellular dopamine levels in response to the stimulant in the presence and absence of LY2940094 are analyzed to determine the drug's effect on dopamine release.

Conclusion

The mechanism of action of this compound is centered on its potent and selective antagonism of the NOP receptor. By blocking the binding of the endogenous ligand N/OFQ, LY2940094 inhibits the downstream signaling cascade that is primarily mediated by the Gαi/o protein. This antagonism has been extensively characterized through a variety of in vitro and in vivo studies, which have quantified its high binding affinity and antagonist potency, and demonstrated its functional consequences on neuronal signaling and behavior. The data from these studies provide a robust foundation for understanding the pharmacological effects of LY2940094 and support its clinical investigation for neuropsychiatric disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. gentaur.com [gentaur.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Preclinical findings predicting efficacy and side‐effect profile of LY2940094, an antagonist of nociceptin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical findings predicting efficacy and side-effect profile of LY2940094, an antagonist of nociceptin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel, orally-bioavailable nociceptin receptor antagonist, LY2940094, reduces ethanol self-administration and ethanol-seeking in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel, Orally Bioavailable Nociceptin Receptor Antagonist, LY2940094, Reduces Ethanol Self-Administration and Ethanol Seeking in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical structure and properties of LY2940094 tartrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2940094 tartrate is a potent, selective, and orally bioavailable antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological characteristics. It details the compound's mechanism of action through the NOP receptor signaling pathway and its effects in various preclinical models. The guide also includes a compilation of quantitative data and detailed experimental protocols to facilitate further research and development.

Chemical Structure and Physicochemical Properties

LY2940094 is a thienospiro-piperidine-based compound.[3] The tartrate salt form enhances its solubility and suitability for oral administration.

IUPAC Name: [2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;2,3-dihydroxybutanedioic acid[4]

Chemical Formula: C₂₆H₂₉ClF₂N₄O₈S[4]

Molecular Weight: 631.05 g/mol [2][4]

Canonical SMILES: CC1=NN(C=C1CN2CCC3(CC2)C4=C(C=C(S4)Cl)C(CO3)(F)F)C5=C(C=CC=N5)CO.C(C(C(=O)O)O)(C(=O)O)O[4]

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₉ClF₂N₄O₈S | [4] |

| Molecular Weight | 631.05 g/mol | [2][4] |

| IUPAC Name | [2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;2,3-dihydroxybutanedioic acid | [4] |

| InChIKey | CQKWYQOOVWQULQ-UHFFFAOYSA-N | [4] |

| Solubility | 10 mM in DMSO | [2] |

Mechanism of Action and Signaling Pathway

LY2940094 acts as a high-affinity antagonist at the NOP receptor, a G protein-coupled receptor (GPCR).[1][5] The endogenous ligand for the NOP receptor is the neuropeptide Nociceptin/Orphanin FQ (N/OFQ). The NOP receptor system is implicated in a wide range of physiological and pathological processes, including pain, mood, reward, and feeding behaviors.[3][6] By blocking the binding of N/OFQ, LY2940094 modulates the downstream signaling cascades.

Pharmacological Properties and Efficacy

LY2940094 is characterized by its high affinity and antagonist potency at the NOP receptor. It is brain penetrant and orally bioavailable.[1][2]

Quantitative Pharmacological Data

| Parameter | Value | Species/System | Source |

| Ki | 0.105 nM | Human NOP receptors (CHO cells) | [1][6] |

| Kb | 0.166 nM | Human NOP receptors (CHO cells) | [1][6] |

| Selectivity | >4000-fold over mu, kappa, or delta opioid receptors | - | [7][8] |

| NOP Receptor Occupancy | 62% at 10 mg/kg (P.O.) in rat brain | Rat | [6] |

| Human NOP Receptor Occupancy (EC₅₀) | 2.94 to 3.46 ng/mL | Human | [9] |

Preclinical Efficacy

LY2940094 has demonstrated efficacy in various animal models, suggesting its therapeutic potential in several indications.

-

Alcohol Dependence: Dose-dependently reduces ethanol (B145695) self-administration and seeking behavior in alcohol-preferring rats.[1][10] It also blocks stress-induced reinstatement of ethanol-seeking.[6][10]

-

Depression and Anxiety: Exhibits antidepressant-like effects in the mouse forced-swim test and anxiolytic-like effects in the fear-conditioned freezing assay.[7][11][12]

-

Feeding Disorders: Inhibits excessive feeding behavior in rodent models, including fasting-induced feeding and overconsumption of palatable high-energy diets.[3][8]

-

Remyelination: Promotes oligodendrocyte differentiation and myelination in in vitro and in vivo models, suggesting potential for treating demyelinating diseases, though this effect may be NOPR-independent.[13]

Experimental Protocols

In Vitro NOP Receptor Binding and Functional Assays

Objective: To determine the binding affinity (Ki) and antagonist potency (Kb) of LY2940094 at the NOP receptor.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells recombinantly expressing the human NOP receptor are cultured under standard conditions.

-

Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.

-

Radioligand Binding Assay (Ki Determination):

-

Membranes are incubated with a radiolabeled NOP receptor ligand (e.g., [³H]Nociceptin) and varying concentrations of LY2940094.

-

Non-specific binding is determined in the presence of a saturating concentration of a non-labeled NOP ligand.

-

Bound and free radioligand are separated by filtration.

-

Radioactivity is quantified by liquid scintillation counting.

-

Ki values are calculated using the Cheng-Prusoff equation.

-

-

Functional Assay (Kb Determination):

-

A functional assay measuring a downstream signaling event, such as GTPγS binding or inhibition of forskolin-stimulated cAMP accumulation, is used.

-

Cells or membranes are incubated with a NOP receptor agonist in the presence of varying concentrations of LY2940094.

-

The concentration-response curve of the agonist is shifted to the right in the presence of the antagonist.

-

Kb values are calculated using the Schild equation.

-

In Vivo Rodent Model of Ethanol Self-Administration

Objective: To evaluate the effect of LY2940094 on voluntary ethanol consumption in alcohol-preferring rats.

Methodology:

-

Animals: Indiana Alcohol-Preferring (P) or Marchigian Sardinian Alcohol-Preferring (msP) rats are used.[6][10]

-

Housing: Rats are individually housed with ad libitum access to food and water, as well as a choice between water and a 15% ethanol solution.

-

Drug Administration: LY2940094 is administered orally (e.g., 3, 10, or 30 mg/kg) daily.[1][5]

-

Data Collection: Ethanol, water, and food consumption are measured at regular intervals (e.g., 2, 8, and 24 hours post-dosing).[6] Locomotor activity may also be monitored to assess for sedative or stimulant effects.

-

Data Analysis: The effect of LY2940094 on ethanol intake is compared to a vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Clinical Development

LY2940094 has been investigated in clinical trials for major depressive disorder (MDD) and alcohol dependency.[13][14] A Phase 2 proof-of-concept study in MDD patients showed some evidence of an antidepressant effect and that the drug was safe and well-tolerated.[14]

Conclusion

This compound is a valuable research tool for investigating the role of the NOP receptor system in various physiological and pathological states. Its potent and selective antagonist activity, coupled with favorable pharmacokinetic properties, has led to its investigation in several preclinical models and clinical trials. This guide provides a foundational understanding of its chemical and pharmacological properties to support further research and drug development efforts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. gentaur.com [gentaur.com]

- 3. A Novel Nociceptin Receptor Antagonist LY2940094 Inhibits Excessive Feeding Behavior in Rodents: A Possible Mechanism for the Treatment of Binge Eating Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C26H29ClF2N4O8S | CID 90654751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A novel, orally-bioavailable nociceptin receptor antagonist, LY2940094, reduces ethanol self-administration and ethanol-seeking in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical findings predicting efficacy and side‐effect profile of LY2940094, an antagonist of nociceptin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A Novel, Orally Bioavailable Nociceptin Receptor Antagonist, LY2940094, Reduces Ethanol Self-Administration and Ethanol Seeking in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Preclinical findings predicting efficacy and side-effect profile of LY2940094, an antagonist of nociceptin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. LY2940094, an NOPR antagonist, promotes oligodendrocyte generation and myelin recovery in an NOPR independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Selective Nociceptin Receptor Antagonist to Treat Depression: Evidence from Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to LY2940094 Tartrate (CAS Number: 1307245-87-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2940094, also known as BTRX246040, is a potent, selective, and orally bioavailable antagonist of the nociceptin (B549756)/orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2] With its unique pharmacological profile, LY2940094 has been investigated for its therapeutic potential in treating major depressive disorder (MDD) and alcohol dependence.[1][3] This technical guide provides a comprehensive overview of LY2940094 tartrate, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies. The information is intended to support researchers and drug development professionals in their understanding and potential future investigation of this compound.

Chemical and Physical Properties

This compound is the tartrate salt of the active free base.[4]

| Property | Value |

| CAS Number | 1307245-87-9 (tartrate) |

| Synonyms | LY-2940094, BTRX-246040, BTRX246040 |

| Chemical Formula | C₂₆H₂₉ClF₂N₄O₈S |

| Molecular Weight | 631.04 g/mol |

Mechanism of Action

LY2940094 acts as a selective antagonist at the NOP receptor, a G protein-coupled receptor.[1][5] The N/OFQ system, including the NOP receptor, is implicated in the modulation of various physiological processes, including mood, stress, and reward pathways.[2][6] By blocking the NOP receptor, LY2940094 is hypothesized to counteract the effects of the endogenous ligand N/OFQ, thereby producing its therapeutic effects.[1]

Signaling Pathway

The NOP receptor is primarily coupled to inhibitory G proteins (Gi/o). Upon activation by its endogenous ligand N/OFQ, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It also modulates ion channels, such as activating G protein-coupled inwardly rectifying potassium channels (GIRKs) and inhibiting N-type calcium channels. LY2940094, as an antagonist, blocks these downstream effects of N/OFQ binding.

Preclinical Pharmacology

A significant body of preclinical research has evaluated the pharmacological effects of LY2940094 in various rodent models. These studies have demonstrated its potential as an antidepressant and an agent for reducing alcohol consumption.

In Vitro Binding and Functional Activity

LY2940094 exhibits high potency and selectivity for the NOP receptor.[2][7]

| Parameter | Species | Value |

| Ki | Human | 0.105 nM |

| Kb | Human | 0.166 nM |

| Selectivity | >4000-fold vs. mu, kappa, or delta opioid receptors |

In Vivo Studies

In the mouse forced-swim test, an established model for screening antidepressant drugs, LY2940094 demonstrated antidepressant-like behavioral effects.[7][8] The minimal effective dose was found to be 30 mg/kg.[7] Notably, these effects were absent in NOP receptor knockout mice, confirming the on-target activity of the compound.[7][8]

LY2940094 showed anxiolytic-like activity in several rodent models, including the fear-conditioned freezing assay in mice, reduction of stress-induced increases in cerebellar cGMP in mice, and attenuation of stress-induced hyperthermia in rats.[7][8] However, it was inactive in other anxiety models such as the conditioned suppression, 4-plate test, and novelty-suppressed feeding.[7][8]

LY2940094 has been shown to reduce ethanol (B145695) self-administration and ethanol-seeking behaviors in animal models.[2][6] It dose-dependently decreased homecage ethanol self-administration in alcohol-preferring rat strains without affecting food or water intake.[2][6] Furthermore, it attenuated progressive ratio operant responding for ethanol and completely blocked stress-induced reinstatement of ethanol-seeking.[2][6]

A 10 mg/kg oral dose of LY2940094 in rats resulted in 62% NOP receptor occupancy in the brain.[2] In a combination study with fluoxetine (B1211875) in mice, co-administration of LY2940094 did not significantly alter the plasma or brain concentrations of either drug, nor did it change the occupancy of NOP receptors or the serotonin (B10506) transporter (SERT).[7]

| Compound(s) | Plasma [Fluoxetine] (ng/mL) | Plasma [LY2940094] (ng/mL) | Brain [Fluoxetine] (ng/g) | Brain [LY2940094] (ng/g) | % NOP RO | % SERT RO |

| Fluoxetine + Vehicle | 450 ± 40 | — | 7349 ± 520 | — | 16.5 ± 4.4 | 95.7 ± 1.3 |

| Vehicle + LY2940094 | — | 140 ± 14 | — | 123 ± 25 | 97.0 ± 0.8 | 6.0 ± 1.3 |

| Fluoxetine + LY2940094 | 400 ± 34 | 150 ± 37 | 6960 ± 781 | 131 ± 30 | 99.9 ± 0.5 | 95.5 ± 1.8 |

| Data from a study in mice.[7] |

Clinical Development

LY2940094 has been evaluated in clinical trials for major depressive disorder and alcohol dependence.

Major Depressive Disorder (MDD)

A proof-of-concept, 8-week, double-blind, placebo-controlled study assessed the efficacy of LY2940094 (40 mg once daily) in patients with MDD.[1] While the primary efficacy criterion was not met, the study provided some evidence for an antidepressant effect.[1] LY2940094 was reported to be safe and well-tolerated.[1]

Alcohol Dependence

In an 8-week, randomized, double-blind, placebo-controlled trial, 88 patients with alcohol dependence received either 40 mg/day of LY2940094 or a placebo.[3] Compared to placebo, LY2940094 significantly reduced the percentage of heavy drinking days and increased the percentage of abstinent days.[3] The most common treatment-emergent adverse events included insomnia, vomiting, and anxiety.[3]

Experimental Protocols

The following are summaries of key experimental protocols used in the evaluation of LY2940094.

Mouse Forced-Swim Test

This assay is used to assess antidepressant-like activity.

-

Animals: Male NIH-Swiss mice (20-25 g) are used.[7]

-

Drug Administration: LY2940094 is dissolved in 20% Captisol® in 25 mmol/L phosphate (B84403) buffer (pH 2) and administered orally (p.o.) 60 minutes prior to testing.[7]

-

Procedure: Mice are placed individually in clear plastic cylinders (10 cm diameter, 25 cm height) filled with 6 cm of water (22–25°C) for a 6-minute session.[7]

-

Data Analysis: The duration of immobility during the last 4 minutes of the test is recorded and analyzed. A decrease in immobility time is indicative of an antidepressant-like effect.

Ethanol Self-Administration in Rats

This model evaluates the effect of a compound on voluntary alcohol consumption.

-

Animals: Alcohol-preferring rat strains (e.g., Indiana Alcohol-Preferring (P) rats) are used.[2]

-

Housing: Rats are individually housed with ad libitum access to food and water, and a choice between water and a 15% ethanol solution.

-

Drug Administration: LY2940094 is administered orally.

-

Procedure: Daily fluid intake (ethanol solution and water) is measured to determine the amount of ethanol consumed.

-

Data Analysis: The change in ethanol consumption following drug administration is compared to baseline and vehicle control groups.

Clinical Trial for Alcohol Dependence

This protocol outlines the design of the proof-of-concept study in patients.

-

Study Design: 8-week, randomized, double-blind, placebo-controlled trial.[3]

-

Participants: 88 patients (21-66 years old) diagnosed with alcohol dependence, reporting 3 to 6 heavy drinking days per week.[3]

-

Treatment Arms:

-

LY2940094 (40 mg/day, oral) (N=44)

-

Placebo (oral) (N=44)

-

-

Primary Efficacy Endpoint: Change from baseline in the number of drinks per day during the second month of treatment.[3]

-

Secondary Endpoints: Percentage of heavy drinking days and percentage of abstinent days.[3]

-

Data Analysis: Mixed-model repeated measures analysis is used to compare the treatment and placebo groups.[3]

Conclusion

This compound is a novel NOP receptor antagonist with a well-characterized preclinical profile demonstrating antidepressant- and anxiolytic-like effects, as well as the ability to reduce alcohol consumption in animal models. Clinical studies have provided initial evidence for its therapeutic potential in major depressive disorder and alcohol dependence, with a favorable safety profile. The data presented in this guide underscore the potential of targeting the N/OFQ-NOP receptor system for the development of new treatments for these disorders. Further research is warranted to fully elucidate the therapeutic utility and underlying mechanisms of LY2940094.

References

- 1. A Selective Nociceptin Receptor Antagonist to Treat Depression: Evidence from Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel, orally-bioavailable nociceptin receptor antagonist, LY2940094, reduces ethanol self-administration and ethanol-seeking in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proof-of-Concept Study to Assess the Nociceptin Receptor Antagonist LY2940094 as a New Treatment for Alcohol Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel, Orally Bioavailable Nociceptin Receptor Antagonist, LY2940094, Reduces Ethanol Self-Administration and Ethanol Seeking in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preclinical findings predicting efficacy and side‐effect profile of LY2940094, an antagonist of nociceptin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical findings predicting efficacy and side-effect profile of LY2940094, an antagonist of nociceptin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Binding Affinity of LY2940094 for Opioid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2940094, also known as BTRX-246040, is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also referred to as the opioid receptor-like 1 (ORL1) receptor.[1][2] While structurally related to the opioid receptor family, the NOP receptor constitutes a distinct branch. Understanding the binding profile of novel compounds like LY2940094 across the classical opioid receptors—mu (µ), delta (δ), and kappa (κ)—is crucial for elucidating its mechanism of action and predicting its pharmacological effects and potential side-effect profile. This technical guide provides a comprehensive overview of the in vitro binding affinity of LY2940094 for these opioid receptors, details the experimental protocols for affinity determination, and illustrates the relevant signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of LY2940094 has been determined through in vitro radioligand binding assays. The data reveals a high affinity and selectivity for the NOP receptor with significantly lower affinity for the classical mu, delta, and kappa opioid receptors. This selectivity is a key characteristic of LY2940094.

| Receptor Subtype | Ligand | Binding Affinity (Ki) | Species/System |

| Nociceptin (NOP/ORL1) | LY2940094 | 0.105 nM | Human (recombinant CHO cells) |

| Mu (µ)-Opioid | LY2940094 | > 451 nM | Human |

| Kappa (κ)-Opioid | LY2940094 | > 430 nM | Human |

| Delta (δ)-Opioid | LY2940094 | > 471 nM | Human |

This table summarizes the equilibrium dissociation constants (Ki) of LY2940094 for the human NOP receptor and the classical opioid receptors. A lower Ki value indicates a higher binding affinity.

The data clearly demonstrates that LY2940094 possesses a remarkable selectivity for the NOP receptor, with over 4000-fold lower affinity for the mu, kappa, and delta opioid receptors.[3][4]

Experimental Protocols: Radioligand Binding Assay

The determination of the binding affinity of LY2940094 for opioid receptors is typically achieved through competitive radioligand binding assays. This technique measures the ability of the unlabeled test compound (LY2940094) to displace a radiolabeled ligand that is known to bind with high affinity and selectivity to the receptor of interest.

General Protocol for Competitive Opioid Receptor Binding Assay

1. Membrane Preparation:

-

Membranes are prepared from cells recombinantly expressing the human mu-, delta-, or kappa-opioid receptor (e.g., CHO or HEK293 cells) or from brain tissue known to be rich in these receptors (e.g., rat brain homogenate).

-

Cells or tissues are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.

-

The membrane pellet is washed and resuspended in the binding buffer to a specific protein concentration, determined by a protein assay such as the Bradford or BCA assay.

2. Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains:

-

Receptor Source: A fixed amount of the prepared cell membranes.

-

Radioligand: A fixed concentration of a radiolabeled ligand specific for the opioid receptor subtype being assayed. The concentration is usually at or below the radioligand's dissociation constant (Kd) to ensure sensitive detection of competition.

-

For Mu-Opioid Receptor: [³H]-DAMGO (a selective mu-agonist)

-

For Delta-Opioid Receptor: [³H]-Naltrindole (a selective delta-antagonist)

-

For Kappa-Opioid Receptor: [³H]-U69,593 (a selective kappa-agonist)

-

-

Test Compound (LY2940094): A range of concentrations of LY2940094 are added to compete with the radioligand for binding to the receptor.

-

Binding Buffer: A buffer solution to maintain optimal pH and ionic strength for receptor binding (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).

-

3. Incubation:

-

The assay plates are incubated at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.

4. Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

5. Quantification of Radioactivity:

-

The filters are placed in scintillation vials with a scintillation cocktail.

-

The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.

6. Data Analysis:

-

Total Binding: Radioactivity measured in the absence of any competing ligand.

-

Non-specific Binding: Radioactivity measured in the presence of a high concentration of a non-radiolabeled, potent opioid ligand to saturate all specific binding sites.

-

Specific Binding: Calculated as Total Binding - Non-specific Binding.

-

The percentage of specific binding is plotted against the logarithm of the concentration of LY2940094.

-

The concentration of LY2940094 that inhibits 50% of the specific binding of the radioligand is determined as the IC50 (half-maximal inhibitory concentration).

-

The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

Visualizations

Experimental Workflow

Caption: Workflow of a competitive radioligand binding assay.

Opioid Receptor Signaling Pathway

Caption: G-protein coupled opioid receptor signaling cascade.

Conclusion

The in vitro binding data for LY2940094 unequivocally establish it as a highly selective antagonist for the NOP receptor with minimal affinity for the classical mu, delta, and kappa opioid receptors. This high degree of selectivity, as determined by rigorous radioligand binding assays, is a critical feature of its pharmacological profile. This suggests that the physiological and behavioral effects of LY2940094 are primarily mediated through its interaction with the NOP receptor system, with negligible direct impact on the classical opioid pathways. This selectivity profile is fundamental for the design and interpretation of preclinical and clinical studies investigating the therapeutic potential of LY2940094.

References

LY2940094 Tartrate: A Deep Dive into its High Selectivity for the Nociceptin/Orphanin FQ (NOP) Receptor

For Immediate Release

This technical guide provides an in-depth analysis of the selective NOP receptor antagonist, LY2940094 tartrate. Tailored for researchers, scientists, and professionals in drug development, this document details the quantitative selectivity, experimental methodologies, and signaling pathways associated with this compound.

Core Data Summary: Receptor Binding and Functional Activity

This compound demonstrates exceptional potency and selectivity for the human Nociceptin (B549756)/Orphanin FQ (NOP) receptor over other classical opioid receptors, namely the mu (MOP), delta (DOP), and kappa (KOP) receptors. This high selectivity is a critical attribute, suggesting a lower potential for off-target effects commonly associated with less selective opioid ligands.

Table 1: Receptor Binding Affinity Profile of this compound

| Receptor | Ligand | Ki (nM) | Selectivity (fold vs. NOP) |

| NOP | LY2940094 | 0.105 [1] | - |

| MOP | LY2940094 | >420 | >4000 |

| DOP | LY2940094 | >420 | >4000 |

| KOP | LY2940094 | >420 | >4000 |

Note: Specific Ki values for MOP, DOP, and KOP are reported to be over 4000-fold higher than for NOP, indicating significantly weaker binding.

Table 2: Functional Antagonist Potency of this compound

| Receptor | Assay Type | Parameter | Value (nM) |

| NOP | GTPγS Functional Assay | Kb | 0.166 [1] |

Experimental Protocols

The high selectivity of this compound has been determined through rigorous in vitro pharmacological assays. The following sections detail the methodologies for the key experiments cited.

Radioligand Displacement Binding Assay

This assay quantifies the binding affinity (Ki) of LY2940094 to the NOP, MOP, DOP, and KOP receptors.

1. Membrane Preparation:

-

Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells recombinantly expressing the human NOP, MOP, DOP, or KOP receptor.

-

Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.

-

Protein concentration is determined using a standard method like the Bradford assay.

2. Assay Procedure:

-

The assay is typically conducted in a 96-well plate format.

-

Each well contains the cell membrane preparation, a specific radioligand for the receptor of interest (e.g., [3H]-Nociceptin for NOP, [3H]-DAMGO for MOP), and varying concentrations of the unlabeled test compound, LY2940094.

-

To determine non-specific binding, a high concentration of a known, unlabeled ligand for the specific receptor is added to a set of control wells.

-

The plates are incubated to allow the binding to reach equilibrium.

3. Detection and Data Analysis:

-

The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The data are analyzed using non-linear regression to determine the IC50 value (the concentration of LY2940094 that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Functional Assay

This assay determines the functional antagonist potency (Kb) of LY2940094 by measuring its ability to block agonist-induced G-protein activation.

1. Membrane Preparation:

-

Similar to the binding assay, membranes are prepared from cells expressing the receptor of interest.

2. Assay Procedure:

-

The assay is performed in a 96-well plate.

-

Each well contains the cell membranes, GDP, the agonist for the specific receptor, and varying concentrations of LY2940094.

-

The reaction is initiated by the addition of [35S]GTPγS, a non-hydrolyzable analog of GTP.

-

In the presence of an agonist, the receptor activates G-proteins, leading to the binding of [35S]GTPγS. LY2940094, as an antagonist, will inhibit this process.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

The plates are incubated to allow for G-protein activation and [35S]GTPγS binding.

3. Detection and Data Analysis:

-

The reaction is stopped by filtration, and the amount of bound [35S]GTPγS is quantified by scintillation counting.

-

The data are analyzed to determine the concentration of LY2940094 required to inhibit the agonist-stimulated [35S]GTPγS binding.

-

The antagonist dissociation constant (Kb) is calculated using the Schild equation.

Mandatory Visualizations

Signaling Pathway of NOP Receptor Antagonism by LY2940094

Caption: Competitive antagonism of the NOP receptor by LY2940094, preventing agonist-induced signaling.

Experimental Workflow for Radioligand Displacement Binding Assay

Caption: Step-by-step workflow for determining receptor binding affinity using a radioligand displacement assay.

Experimental Workflow for [35S]GTPγS Functional Assay

Caption: Workflow for assessing the functional antagonist potency via a [35S]GTPγS binding assay.

References

LY2940094 tartrate for studying alcohol-seeking behavior

An In-depth Technical Guide to LY2940094 Tartrate for the Study of Alcohol-Seeking Behavior

Executive Summary

LY2940094, also known as BTRX-246040, is a potent, selective, and orally bioavailable antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also referred to as the opioid receptor-like 1 (ORL1) receptor.[1][2] The N/OFQ-NOP system is critically involved in modulating the mesolimbic reward pathway and plays a significant role in stress, mood, and addiction.[1][2] While both NOP receptor agonists and antagonists have paradoxically shown efficacy in preclinical models of alcohol use disorder, LY2940094 has emerged as a key pharmacological tool and potential therapeutic agent for reducing alcohol consumption and seeking behaviors.[1][3] This document provides a comprehensive technical overview of LY2940094, detailing its mechanism of action, summarizing key preclinical findings, outlining experimental protocols, and presenting quantitative data to support its use in alcohol-related research.

Mechanism of Action

LY2940094 exerts its effects by competitively blocking the NOP receptor, thereby inhibiting the actions of its endogenous ligand, N/OFQ. In the context of alcohol-seeking behavior, a primary mechanism is the modulation of the brain's reward circuitry. Preclinical studies have demonstrated that LY2940094 blocks ethanol-stimulated dopamine (B1211576) release in the nucleus accumbens, a critical neurochemical event associated with the reinforcing and rewarding properties of alcohol.[1][2] By attenuating this dopamine surge, LY2940094 is believed to reduce the motivation to consume alcohol and blunt the reinforcing effects that drive consumption and relapse.[1] The compound's ability to block stress-induced reinstatement of alcohol-seeking further suggests an interaction with brain stress systems that are known to be dysregulated in alcohol dependence.[1]

Preclinical Evidence in Rodent Models

LY2940094 has been extensively characterized in genetically selected alcohol-preferring rat lines, which model excessive alcohol consumption.

-

Reduction of Ethanol Self-Administration: LY2940094 consistently produces a dose-dependent reduction in voluntary home-cage ethanol consumption in both Indiana Alcohol-Preferring (P) and Marchigian Sardinian Alcohol-Preferring (msP) rats.[1][2][4] Importantly, this effect is specific to alcohol, as the compound does not significantly alter food or water intake at effective doses.[1][4] Furthermore, sub-chronic daily administration for four days did not lead to tolerance, with the reduction in ethanol intake remaining significant.[1][2]

-

Decreased Motivation for Ethanol: In operant conditioning paradigms, where animals must work to receive alcohol, LY2940094 attenuates motivation. Specifically, in a progressive-ratio schedule of reinforcement, rats treated with LY2940094 exhibited reduced responding and lower "breakpoints," indicating they were less willing to exert effort to obtain ethanol.[1][2]

-

Blockade of Stress-Induced Relapse: A critical challenge in treating alcohol use disorder is the high rate of relapse, often triggered by stress. LY2940094 has shown robust efficacy in preventing stress-induced reinstatement of alcohol-seeking behavior.[1][2] In rats trained to self-administer alcohol, the behavior can be extinguished and then reinstated by a pharmacological stressor like yohimbine. Pre-treatment with LY2940094 completely blocks this stress-induced reinstatement.[1]

-

Human Translational Studies: The promising preclinical data led to a proof-of-concept clinical study where LY2940094 (as BTRX-246040) was tested in patients with alcohol dependence. The study found that while the primary endpoint was not met, LY2940094 significantly reduced the percentage of heavy drinking days and increased the percentage of abstinent days compared to placebo, providing important translational validation for the NOP antagonist mechanism.[3][5][6]

Quantitative Data Presentation

The following tables summarize the key quantitative findings from preclinical studies investigating LY2940094.

Table 1: Effect of LY2940094 on Ethanol Self-Administration in Rats

| Rat Strain | Dose (mg/kg) | Route of Administration | Effect on Ethanol Intake | Significance | Citation(s) |

|---|---|---|---|---|---|

| Indiana P Rats | 30 | Oral (p.o.) | Significant reduction | p < 0.05 | [1][4] |

| Indiana P Rats | 30 (daily for 4 days) | Oral (p.o.) | Sustained significant reduction | p < 0.002 | [1] |

| msP Rats | 3, 30 | Oral (p.o.) | Dose-dependent reduction | p < 0.05 (3mg/kg), p < 0.01 (30mg/kg) |[1][4] |

Table 2: Effect of LY2940094 on Stress-Induced Reinstatement of Alcohol-Seeking

| Rat Strain | Stressor | Dose (mg/kg) | Route of Administration | Effect on Alcohol-Associated Lever Responses | Significance | Citation(s) |

|---|

| msP Rats | Yohimbine (2 mg/kg, IP) | 3, 30 | Oral (p.o.) | Complete blockade of reinstatement | p < 0.001 |[1] |

Table 3: Effect of LY2940094 on Ethanol-Stimulated Dopamine Release

| Brain Region | Rat Strain | Ethanol Dose (g/kg) | LY2940094 Dose (mg/kg) | Effect on Dopamine Release | Citation(s) |

|---|

| Nucleus Accumbens | Not Specified | 1.1 (IP) | Not Specified | Blocked ethanol-stimulated release |[1][2] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are standard protocols used to evaluate LY2940094.

Ethanol Self-Administration (Two-Bottle Choice)

-

Animals: Male or female alcohol-preferring rats (e.g., msP or Indiana P) are individually housed with ad libitum access to food and water.

-

Habituation: Rats are given continuous access to two bottles, one containing water and the other a 10% (v/v) ethanol solution. Bottle positions are alternated daily to control for side preference.

-

Baseline: Daily fluid intake is measured for at least two weeks to establish a stable baseline of ethanol consumption (g/kg/day).

-

Drug Administration: On the test day, this compound or vehicle is administered via oral gavage (p.o.) at a specified time before the dark cycle (the primary drinking period).

-

Data Collection: Ethanol and water intake are measured at multiple time points post-administration (e.g., 2, 8, and 24 hours). Body weight is recorded to calculate intake in g/kg.

Stress-Induced Reinstatement of Alcohol-Seeking

This protocol involves three distinct phases:

-

Phase 1: Operant Self-Administration Training:

-

Rats are trained in operant conditioning chambers equipped with two levers.

-

Pressing the "active" lever results in the delivery of a 10% ethanol solution reinforcer on a fixed-ratio schedule (e.g., FR1, one press yields one reward), while pressing the "inactive" lever has no consequence.

-

Training continues for several weeks until a stable pattern of responding is established.

-

-

Phase 2: Extinction:

-

Extinction sessions begin, where pressing the active lever no longer delivers ethanol.

-

These sessions continue daily until responding on the active lever decreases to a predefined low level (e.g., <25% of the average of the last three training sessions).

-

-

Phase 3: Reinstatement Test:

-

On the test day, rats are pre-treated with LY2940094 or vehicle (p.o.).

-

After a set pre-treatment time (e.g., 60 minutes), a pharmacological stressor (e.g., yohimbine, 1.25-2.0 mg/kg, i.p.) is administered.

-

The rat is immediately placed back into the operant chamber for a reinstatement session. Lever presses are recorded, but no ethanol is delivered.

-

A significant increase in active lever pressing in the vehicle group compared to the extinction baseline indicates reinstatement of alcohol-seeking. The effect of LY2940094 is measured by its ability to attenuate this increase.

-

In Vivo Microdialysis

-

Surgery: Rats are anesthetized and a guide cannula is stereotaxically implanted, aimed at the nucleus accumbens. Animals are allowed to recover for several days.

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with an artificial cerebrospinal fluid (aCSF) solution at a constant low flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine concentration.

-

Drug Administration: LY2940094 or vehicle is administered (p.o.). After the appropriate pre-treatment time, an ethanol challenge (e.g., 1.1 g/kg, i.p.) is administered.

-

Post-Injection Collection: Dialysate samples continue to be collected for several hours.

-

Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC). The results are typically expressed as a percentage change from the baseline dopamine level.

References

- 1. A novel, orally-bioavailable nociceptin receptor antagonist, LY2940094, reduces ethanol self-administration and ethanol-seeking in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel, Orally Bioavailable Nociceptin Receptor Antagonist, LY2940094, Reduces Ethanol Self-Administration and Ethanol Seeking in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NOP-related mechanisms in substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 5. Therapeutic Approaches for NOP Receptor Antagonists in Neurobehavioral Disorders: Clinical Studies in Major Depressive Disorder and Alcohol Use Disorder with BTRX-246040 (LY2940094) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Proof-of-Concept Study to Assess the Nociceptin Receptor Antagonist LY2940094 as a New Treatment for Alcohol Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of the NOP Receptor in Modulating Feeding Behaviors: A Technical Guide

Executive Summary

The Nociceptin/Orphanin FQ (N/OFQ) peptide and its cognate receptor, the NOP receptor (a G-protein coupled receptor, GPCR), constitute a significant neuropeptidergic system implicated in a diverse array of physiological processes, including pain, mood, and reward. A compelling body of evidence has established this system as a critical modulator of energy homeostasis and feeding behavior. Activation of the central NOP receptors consistently produces a potent, albeit short-lived, orexigenic (appetite-stimulating) effect. This technical guide provides an in-depth review of the core mechanisms, experimental validation, and therapeutic potential of the NOP receptor system in the context of feeding modulation. It includes a synthesis of quantitative data from key preclinical studies, detailed experimental protocols for in-vivo assessment, and visualizations of the underlying signaling pathways and functional relationships.

Introduction to the N/OFQ-NOP System

The NOP receptor, also known as the opioid receptor-like 1 (ORL-1) receptor, was identified in 1994. Despite significant sequence homology with classical opioid receptors (mu, delta, and kappa), it does not bind traditional opioid ligands with high affinity.[1] Its endogenous ligand, N/OFQ, is a 17-amino acid neuropeptide that selectively activates the NOP receptor.[2] Both the N/OFQ peptide and the NOP receptor are widely distributed throughout the central nervous system (CNS), with particularly high concentrations in brain regions integral to the regulation of food intake, such as the hypothalamus (including the arcuate nucleus, paraventricular nucleus, and lateral hypothalamus), nucleus accumbens, and brainstem.[3][4] This anatomical distribution provides a strong basis for the system's role in controlling consummatory behaviors.[4]

NOP Receptor Signaling Pathway

The NOP receptor is a canonical member of the Gi/o-coupled GPCR family.[1][5] Upon agonist binding, the receptor undergoes a conformational change that activates the associated heterotrimeric G-protein. The Gαi/o subunit dissociates from the Gβγ dimer and proceeds to inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][5] Concurrently, the Gβγ subunit can directly modulate ion channel activity, primarily by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels.[1] This combination of signaling events typically results in neuronal hyperpolarization and reduced neurotransmitter release, leading to an overall inhibitory effect on neuronal excitability.[1][6]

Quantitative Effects of NOP Ligands on Food Intake

Central administration of N/OFQ or synthetic NOP receptor agonists robustly stimulates food intake in satiated rodents.[3][7][8] This effect is dose-dependent and can be blocked by pretreatment with selective NOP receptor antagonists.[7] Antagonists administered alone in freely feeding animals typically have no effect on food intake, suggesting a lack of tonic activity of the endogenous N/OFQ system in satiated conditions.[7]

Table 1: Effect of Intracerebroventricular (ICV) NOP Agonists on Food Intake in Sated Rats

| Compound | Dose (nmol/rat) | Time Point | Food Intake (g) vs. Vehicle | Reference |

|---|---|---|---|---|

| N/OFQ | 10 | 1 hour | 2.5 ± 0.4 g vs. 0.2 ± 0.1 g | [3] |

| 10 | 2 hours | 3.1 ± 0.5 g vs. 0.5 ± 0.2 g | [3] | |

| OS-500 | 0.3 | 1 hour | 3.1 ± 0.6 g vs. 0.3 ± 0.1 g | [7] |

| 1 | 1 hour | 4.5 ± 0.7 g vs. 0.3 ± 0.1 g | [7] | |

| OS-462 | 1 | 1 hour | 2.8 ± 0.5 g vs. 0.3 ± 0.1 g | [7] |

| 3 | 1 hour | 3.9 ± 0.6 g vs. 0.3 ± 0.1 g | [7] |

Data are presented as mean ± SEM.

Table 2: Antagonism of N/OFQ-Induced Hyperphagia by NOP Antagonists (ICV) in Sated Rats

| Antagonist | Antagonist Dose (nmol/rat) | Agonist (N/OFQ) Dose (nmol/rat) | Food Intake at 1 hour (g) | Reference |

|---|---|---|---|---|

| Vehicle | - | 10 | 2.6 ± 0.3 g | [7] |

| UFP-101 | 10 | 10 | 0.4 ± 0.2 g* | [7] |

| NC-797 | 10 | 10 | 0.5 ± 0.2 g* | [7] |

*Indicates significant blockade of the N/OFQ effect.

Neurobiological Mechanisms and Interactions

The orexigenic effect of NOP receptor activation is mediated by its interaction with key feeding circuits in the hypothalamus.

Interaction with the Melanocortin System

The arcuate nucleus of the hypothalamus (ARC) contains two key neuronal populations with opposing effects on appetite: orexigenic neurons co-expressing Neuropeptide Y (NPY) and Agouti-related peptide (AgRP), and anorexigenic neurons that produce pro-opiomelanocortin (POMC). NOP receptors are expressed on POMC neurons.[6] Electrophysiological studies have demonstrated that N/OFQ acts presynaptically to reduce glutamatergic (excitatory) input onto these anorexigenic POMC neurons.[6] By inhibiting the activity of the POMC system, which normally signals satiety via the release of α-melanocyte-stimulating hormone (α-MSH), NOP receptor activation leads to a disinhibition of feeding, thereby promoting food intake.[6][9]

Key Experimental Protocols

Investigating the central effects of NOP receptor ligands on feeding requires precise surgical and behavioral methodologies. The following protocols are synthesized from standard practices in the field.[10][11][12][13]

Protocol 1: Stereotaxic Implantation of Intracerebroventricular (ICV) Guide Cannula in Rats

This procedure allows for the direct and repeated administration of non-systemically available compounds into the brain's ventricular system.

Materials:

-

Adult male Wistar or Sprague-Dawley rats (250-300g)

-

Anesthetic (e.g., Ketamine/Xylazine cocktail or Isoflurane)

-

Stereotaxic apparatus

-

Surgical drill with a burr bit

-

Stainless steel guide cannula (22-gauge) and dummy cannula

-

Stainless steel anchoring screws

-

Cranioplastic dental cement

-

Surgical tools (scalpel, forceps, hemostats)

-

Antiseptic solution and sterile saline

-

Analgesics for post-operative care

Procedure:

-

Anesthesia and Preparation: Anesthetize the rat and place it in the stereotaxic frame. Shave the scalp and sterilize the surgical area with antiseptic solution.

-

Incision: Make a midline incision on the scalp to expose the skull. Clean the skull surface of periosteum.

-

Bregma Identification: Identify the bregma, the junction of the sagittal and coronal sutures. Level the skull by ensuring the dorsal-ventral readings for bregma and lambda are the same.

-

Coordinate Targeting: Move the stereotaxic arm to the coordinates for the lateral ventricle. Typical coordinates for a rat are: Anteroposterior (AP): -0.8 mm from bregma; Mediolateral (ML): ±1.5 mm from the midline.

-

Drilling: Drill a hole through the skull at the target coordinates. Drill additional holes for the anchoring screws.

-

Cannula Implantation: Gently lower the guide cannula through the drilled hole to the target depth. For the lateral ventricle, this is typically Dorsoventral (DV): -3.5 to -4.0 mm from the skull surface.

-

Fixation: Secure the cannula to the skull using dental cement, embedding the anchor screws and the base of the cannula pedestal.

-

Closure and Recovery: Insert a dummy cannula to keep the guide patent. Suture the scalp incision around the pedestal. Administer post-operative analgesics and allow the animal to recover for at least one week before experimentation.

Protocol 2: Measurement of Food Intake Following ICV Injection

This protocol details the process of drug administration and subsequent behavioral monitoring.

Materials:

-

Cannulated rats, individually housed

-

Internal injector cannula (28-gauge) connected via PE50 tubing to a microsyringe

-

Microinjection pump

-

Test compounds (NOP agonist/antagonist) dissolved in sterile vehicle (e.g., artificial cerebrospinal fluid or saline)

-

Pre-weighed standard rodent chow

-

Cages with wire-mesh floors to collect spillage

Procedure:

-

Habituation: Acclimate the animals to the injection procedure by handling them and performing mock injections for several days prior to the experiment.

-

Fasting (if applicable): For studies on deprivation-induced feeding, food is typically removed 12-24 hours before the experiment. For studies in sated animals, food is available ad libitum.

-

Injection: Gently restrain the rat. Remove the dummy cannula and insert the internal injector cannula into the guide. The internal cannula should extend ~0.5-1.0 mm beyond the guide cannula tip to ensure delivery into the ventricle.

-

Infusion: Infuse the test compound at a slow, controlled rate (e.g., 1.0 µL/min) for a total volume of 1-5 µL. Leave the injector in place for an additional 60 seconds to allow for diffusion and prevent backflow.

-

Behavioral Monitoring: Immediately after injection, return the animal to its home cage with a pre-weighed amount of food.

-

Data Collection: Measure the amount of food remaining (and any spillage) at specified time points (e.g., 1, 2, 4, and 24 hours post-injection). Food intake is calculated as the initial weight minus the final weight.

Therapeutic Implications and Future Directions

The potent orexigenic effects mediated by NOP receptor agonists suggest that NOP antagonists could be viable therapeutic agents for conditions characterized by excessive food intake, such as obesity and binge eating disorders.[2] Preclinical evidence supports this, demonstrating that NOP antagonists can block hyperphagia induced by various stimuli.[7] Conversely, NOP agonists may hold potential for treating conditions involving anorexia or cachexia. However, the translation of these findings to clinical applications requires careful consideration of the N/OFQ-NOP system's role in other functions like mood, stress, and reward, which could represent potential side effects.[14] Future research should focus on developing ligands with improved pharmacokinetic profiles and exploring the therapeutic window for modulating this complex system in the context of human metabolic diseases.

References

- 1. Role of Nociceptin/Orphanin FQ-NOP Receptor System in the Regulation of Stress-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N/OFQ-NOP System in Food Intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. alzet.com [alzet.com]

- 6. Nociceptin/orphanin FQ modulates energy homeostasis through inhibition of neurotransmission at VMN SF-1/ARC POMC synapses in a sex- and diet-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of novel NOP receptor ligands on food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chronic intracerebroventricular infusion of nociceptin/orphanin FQ increases food and ethanol intake in alcohol-preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. criver.com [criver.com]

- 12. criver.com [criver.com]

- 13. Chronic Semaglutide Treatment in Rats Leads to Daily Excessive Concentration-Dependent Sucrose Intake - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

LY2940094 tartrate solubility in DMSO and other solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2940094 is a potent and selective antagonist of the Nociceptin (B549756) receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] It is a valuable tool for investigating the physiological and pathological roles of the NOP receptor system and is being explored for its therapeutic potential in a variety of disorders. These application notes provide essential information on the solubility of LY2940094 tartrate and detailed protocols for its use in research settings.

Physicochemical Properties

| Property | Value |

| Chemical Name | [2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;2,3-dihydroxybutanedioic acid |

| Molecular Formula | C₂₆H₂₉ClF₂N₄O₈S |

| Molecular Weight | 631.0 g/mol |

| Appearance | Solid powder |

Solubility Data

The solubility of LY2940094 can vary depending on whether it is the free base or a salt form (e.g., tartrate) and the solvent system used. The following table summarizes the available solubility data. It is important to note that for in vivo studies, LY2940094 has been formulated in a solution of 20% Captisol in 25 mM phosphate (B84403) buffer (pH 3).[3]

| Solvent/System | Form | Concentration | Notes |

| DMSO | Free Base | 41.67 mg/mL (86.64 mM) | Sonication is recommended to aid dissolution. |

| DMSO | Tartrate Salt | 10 mM | |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Tartrate Salt | ≥ 2.5 mg/mL (3.96 mM) | The solution is clear, but the saturation point was not determined. |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Tartrate Salt | ≥ 2.5 mg/mL (3.96 mM) | The solution is clear, but the saturation point was not determined. |

| 10% DMSO, 90% Corn Oil | Tartrate Salt | ≥ 2.5 mg/mL (3.96 mM) |

SBE-β-CD: Sulfobutylether-β-cyclodextrin

Signaling Pathway of LY2940094

LY2940094 acts as an antagonist at the Nociceptin receptor (NOP), a G protein-coupled receptor (GPCR). The endogenous ligand for this receptor is Nociceptin/Orphanin FQ (N/OFQ). The NOP receptor primarily couples to inhibitory G proteins (Gαi/o). Activation of the NOP receptor by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This signaling cascade also involves the modulation of ion channels and the activation of the mitogen-activated protein kinase (MAPK) pathway. As an antagonist, LY2940094 blocks these downstream effects by preventing the binding of N/OFQ to the NOP receptor.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. A Novel, Orally Bioavailable Nociceptin Receptor Antagonist, LY2940094, Reduces Ethanol Self-Administration and Ethanol Seeking in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel, orally-bioavailable nociceptin receptor antagonist, LY2940094, reduces ethanol self-administration and ethanol-seeking in animal models - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of LY2940094 Tartrate Solutions for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2940094 is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3] As a valuable tool in preclinical research, LY2940094 has been investigated for its potential therapeutic effects in a variety of models, including those for depression, anxiety, and substance abuse disorders.[1][3][4][5] Proper preparation of LY2940094 tartrate solutions is critical for ensuring accurate and reproducible results in in vivo studies. This document provides detailed protocols for the preparation of this compound solutions, along with relevant data on dosing and administration in rodent models.

Data Presentation

Table 1: Solubility and Formulation of this compound

| Parameter | Details | Reference |

| Vehicle | 20% Captisol® in 25 mM phosphate (B84403) buffer | [1][6] |

| pH of Vehicle | 2.0 - 3.0 | [1][6] |

| Route of Administration | Oral (p.o.) | [1][6] |

| Dosing Volume | 2-3 mL/kg | [6] |

Table 2: In Vivo Dosing of this compound in Rodent Models

| Animal Model | Doses Administered (Oral) | Study Focus | Reference |

| Mice (CF1) | 30 mg/kg | Antidepressant-like effects (Forced-swim test) | [1] |

| Mice (129S6) | 3, 30 mg/kg | Feeding behavior (fasting-induced) | [2][7] |

| Rats (Fischer F-344) | 3, 10, 30 mg/kg | Anxiolytic-like activity (Stress-induced hyperthermia) | [1] |

| Rats (Alcohol-Preferring) | 3, 10, 30 mg/kg | Ethanol self-administration | [5][6] |

Experimental Protocols

Protocol 1: Preparation of 20% Captisol® Solution in Phosphate Buffer (pH 2.5)

Materials:

-

Captisol® (Sulfobutyl ether beta-cyclodextrin)

-

Potassium dihydrogen phosphate (KH₂PO₄)

-

Hydrochloric acid (HCl)

-

Distilled or deionized water

-

pH meter

-

Volumetric flasks

-

Stir plate and stir bar

Procedure:

-

Prepare 1 M Potassium Dihydrogen Phosphate Stock Solution:

-

Dissolve 136.09 g of KH₂PO₄ in 800 mL of distilled water.

-

Once fully dissolved, bring the final volume to 1000 mL with distilled water.

-

-

Prepare 25 mM Phosphate Buffer:

-

Add 25 mL of the 1 M KH₂PO₄ stock solution to a 1000 mL volumetric flask.

-

Add approximately 900 mL of distilled water.

-

-

Adjust pH:

-

Place the flask on a stir plate with a stir bar.

-

While monitoring with a calibrated pH meter, slowly add HCl dropwise to adjust the pH to 2.5.

-

Once the desired pH is reached and stable, bring the final volume to 1000 mL with distilled water.

-

-

Prepare 20% (w/v) Captisol® Solution:

-

Weigh out 20 g of Captisol® powder.

-

In a suitable container, add the Captisol® powder to approximately 80 mL of the prepared 25 mM phosphate buffer (pH 2.5).

-

Stir vigorously using a stir plate until the Captisol® is completely dissolved. Gentle warming (to no more than 40°C) may be used to aid dissolution.

-

Once dissolved, quantitatively transfer the solution to a 100 mL volumetric flask and bring the final volume to 100 mL with the phosphate buffer.

-

Protocol 2: Preparation of this compound Dosing Solution

Materials:

-

This compound

-

20% Captisol® in 25 mM phosphate buffer (pH 2.5) (from Protocol 1)

-

Analytical balance

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate the Required Amount of this compound:

-

Determine the desired final concentration of the dosing solution (e.g., 3 mg/mL for a 30 mg/kg dose at a 10 mL/kg dosing volume).

-

Weigh the appropriate amount of this compound powder using an analytical balance. Note: Account for the tartrate salt form if dosing is based on the free base equivalent.

-

-

Dissolution:

-

Add the weighed this compound to a sterile, appropriately sized container.

-

Add the required volume of the 20% Captisol® in 25 mM phosphate buffer (pH 2.5) vehicle.

-

Vortex the solution vigorously for several minutes until the compound is completely dissolved.

-

If necessary, use a sonicator bath for short intervals to aid dissolution.

-

-

Final Preparation and Storage:

-

Visually inspect the solution to ensure it is clear and free of particulates.

-

Solutions should be prepared fresh daily.[6] If short-term storage is necessary, store protected from light at 2-8°C. The stability of the solution under these conditions should be validated.

-

Visualizations

Signaling Pathway of the NOP Receptor

Caption: NOP receptor signaling pathway.

Experimental Workflow for In Vivo Studies

Caption: General experimental workflow.

References

- 1. SBE-β-CD (captisol) | excipient or formulating agent | CAS 182410-00-0 | Buy SBE-β-CD (captisol) from Supplier InvivoChem [invivochem.com]

- 2. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]

- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 4. Nociceptin receptor - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for LY2940094 Tartrate in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2940094 is a potent, selective, and orally bioavailable antagonist of the nociceptin (B549756)/orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] It has demonstrated efficacy in various preclinical rodent models, including those for depression, anxiety, excessive feeding behavior, and alcohol dependence.[3][4][5][6] These application notes provide a summary of recommended dosages and detailed protocols for the use of LY2940094 tartrate in rodent models based on published literature.

Mechanism of Action

LY2940094 exerts its primary pharmacological effects by blocking the binding of the endogenous ligand N/OFQ to the NOP receptor.[5] This antagonism modulates downstream signaling pathways involved in various physiological and pathological processes. The NOP receptor is a G protein-coupled receptor, and its activation by N/OFQ typically leads to the inhibition of adenylyl cyclase and a reduction in intracellular cyclic AMP (cAMP) levels. By blocking this interaction, LY2940094 can prevent these downstream effects.

Recent evidence also suggests that LY2940094 may promote the generation of oligodendrocytes and myelin recovery through a mechanism that is independent of the NOP receptor, indicating potential therapeutic applications in demyelinating diseases.[7]

Figure 1: Antagonistic action of LY2940094 at the NOP receptor.

Recommended Dosages in Rodent Models

The recommended dosage of this compound can vary depending on the rodent species, the specific experimental model, and the intended therapeutic effect. The majority of published studies have utilized oral administration (p.o.).

| Rodent Model | Species | Administration Route | Dosage Range (mg/kg) | Vehicle | Key Findings |

| Depression/Anxiety | Mouse (C57BL/6) | Oral (p.o.) | 3 - 30 | Not Specified | Antidepressant- and anxiolytic-like effects.[3] |

| Rat (Fischer 344) | Oral (p.o.) | 3 - 30 | Not Specified | Anxiolytic-like effects in stress-induced hyperthermia.[3] | |

| Feeding Behavior | Mouse (Diet-Induced Obesity) | Oral Gavage | 20 | Not Specified | Reduced fasting-induced food intake and body weight.[4] |

| Mouse | Oral (p.o.) | 3, 30 | Not Specified | Inhibited fasting-induced feeding.[4] | |

| Rat (Lean) | Oral (p.o.) | Not Specified | Not Specified | Inhibited overconsumption of a palatable high-energy diet.[5] | |

| Rat (Diet-Induced Obesity) | Oral (p.o.) | Not Specified | Not Specified | Inhibited feeding and body weight regain.[5] | |

| Alcohol Self-Administration | Rat (Indiana P and msP) | Oral (p.o.) | 3, 10, 30 | Not Specified | Dose-dependently reduced ethanol (B145695) self-administration.[8] |

Experimental Protocols

Preparation of this compound for Oral Administration

While the specific vehicle for this compound is not consistently reported across all publications, a common practice for oral administration of research compounds in rodents involves suspension in a vehicle such as 1% carboxymethylcellulose (CMC) in sterile water. It is recommended to perform small-scale solubility and stability tests with your specific batch of this compound and chosen vehicle.

Materials:

-

This compound powder

-

Vehicle (e.g., 1% CMC in sterile water, 0.5% methylcellulose (B11928114) in sterile water, or water)

-

Sterile conical tubes (15 mL or 50 mL)

-

Vortex mixer

-

Sonicator (optional)

-

Precision balance

-

Animal feeding needles (gavage needles), appropriate size for the rodent

Procedure:

-

Calculate the required amount of this compound: Based on the desired dose (mg/kg), the number of animals, and their average body weight, calculate the total mass of the compound needed.

-

Prepare the vehicle: If using a suspension agent like CMC, prepare it according to standard laboratory protocols.

-

Weigh the compound: Accurately weigh the calculated amount of this compound powder.

-

Suspend the compound: Add the weighed powder to a sterile conical tube. Add a small amount of the vehicle and vortex thoroughly to create a paste. Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension. Sonication can be used to aid in dispersion if necessary.

-

Final Volume: Adjust the final volume to achieve the desired concentration for dosing. For mice, a typical oral gavage volume is 10 mL/kg, and for rats, it is often between 2-8 mL/kg.[3][4]

Protocol for Oral Gavage in Mice and Rats

Oral gavage is a common and effective method for precise oral dosing.[9]

Figure 2: Workflow for oral gavage administration.

Procedure:

-

Animal Restraint: Properly restrain the mouse or rat to prevent movement and ensure the head and body are in a straight line.

-

Syringe Preparation: Draw the calculated volume of the this compound suspension into a syringe fitted with an appropriately sized gavage needle.

-

Needle Insertion: Gently open the animal's mouth and insert the gavage needle along the side of the mouth, over the tongue.

-